2-[(Pyridin-2-yl)amino]acetonitrile hydrochloride
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Overview
Description
2-[(Pyridin-2-yl)amino]acetonitrile hydrochloride is a chemical compound with the molecular formula C7H7N3·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its pyridine ring, which is a six-membered ring containing one nitrogen atom, and an amino group attached to an acetonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-2-yl)amino]acetonitrile hydrochloride typically involves the reaction of pyridine-2-amine with acetonitrile in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration or crystallization. The purity of the final product is typically ensured through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-2-yl)amino]acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-[(Pyridin-2-yl)amino]acetonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Pyridin-2-yl)amino]acetonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(pyridin-3-yl)acetonitrile: This compound is structurally similar but has the amino group attached to the third position of the pyridine ring.
2-Hydroxy-2-(pyridin-3-yl)acetonitrile: This compound contains a hydroxyl group instead of an amino group.
Uniqueness
2-[(Pyridin-2-yl)amino]acetonitrile hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research applications, particularly in the synthesis of novel heterocyclic compounds.
Properties
Molecular Formula |
C7H8ClN3 |
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Molecular Weight |
169.61 g/mol |
IUPAC Name |
2-(pyridin-2-ylamino)acetonitrile;hydrochloride |
InChI |
InChI=1S/C7H7N3.ClH/c8-4-6-10-7-3-1-2-5-9-7;/h1-3,5H,6H2,(H,9,10);1H |
InChI Key |
ZGNWXZGYCRTELJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NCC#N.Cl |
Origin of Product |
United States |
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